Ammonium acrylate

Description

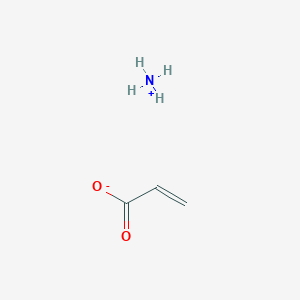

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.H3N/c1-2-3(4)5;/h2H,1H2,(H,4,5);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYZIPODULRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-03-6, 28214-57-5, 79-10-7 (Parent) | |

| Record name | Ammonium polyacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(ammonium acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28214-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10604-69-0 | |

| Record name | Ammonium acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10604-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Elucidation of Ammonium Acrylate Formation

Precursor Selection and Reaction Stoichiometry

The choice of precursors dictates the synthetic route and the associated process conditions. The primary precursors for ammonium (B1175870) acrylate (B77674) are acrylic acid and ammonia (B1221849) for the direct synthesis, or acrylonitrile (B1666552) and acrylamide (B121943) for the hydrolysis pathway.

The direct synthesis of ammonium acrylate from acrylic acid and ammonia follows a straightforward acid-base neutralization reaction. The stoichiometry is a 1:1 molar ratio, as depicted in the following equation:

CH₂=CHCOOH + NH₃ → CH₂=CHCOO⁻NH₄⁺

This reaction is typically carried out in an aqueous solution.

CH₂=CHCN + 2H₂O → CH₂=CHCOO⁻NH₄⁺

When starting from acrylamide, the hydrolysis reaction is as follows:

CH₂=CHCONH₂ + H₂O → CH₂=CHCOO⁻NH₄⁺

This method is particularly noted for its application in producing high-purity this compound. hud.ac.uk

Catalytic Systems in this compound Synthesis

Catalysts play a crucial role in enhancing the efficiency and selectivity of this compound synthesis, particularly in the hydrolysis of nitriles.

Enzymatic Catalysis: A significant advancement in this compound production is the use of whole-cell biocatalysts containing enzymes such as nitrilase or a combination of nitrile hydratase and amidase. hud.ac.ukgoogle.com

Nitrilase: This enzyme directly hydrolyzes acrylonitrile to this compound. google.com Rhodococcus rhodochrous J1 is a bacterial strain known to possess nitrilase activity capable of this conversion. google.com The use of a nitrilase with a low Michaelis constant (Km) for acrylonitrile and a high inhibition constant (Ki) for this compound is advantageous for producing highly concentrated solutions of this compound with minimal residual acrylonitrile. google.com

Nitrile Hydratase and Amidase: This two-enzyme system first converts acrylonitrile to acrylamide via nitrile hydratase, and then the acrylamide is hydrolyzed to this compound by an amidase. google.com Comamonas testosteroni 5-MGAM-4D is an example of a microorganism that possesses both these enzyme activities. google.com

The enzyme-catalyzed hydrolysis of acrylamide to this compound can be performed at ambient temperatures, which mitigates the risk of undesired polymerization that can occur at higher temperatures in chemical synthesis methods. hud.ac.uk

Other Catalytic Systems: While enzymatic catalysis is prominent for the hydrolysis route, other catalysts are employed in the broader context of acrylate synthesis. For the synthesis of acrylate esters, which shares mechanistic similarities with salt formation, solid acid catalysts like H₃PW₁₂O₄₀ supported on HZSM-5 and phase transfer catalysts such as quaternary ammonium salts have been utilized. ichem.mdbuct.edu.cn In the hydrolysis of acrylonitrile to acrylamide, metallic copper has been shown to be an effective catalyst. geniusjournals.org

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

Understanding the kinetics and thermodynamics of this compound formation is essential for process optimization.

Enzymatic Reaction Kinetics: The kinetics of the enzymatic hydrolysis of acrylamide to this compound have been studied, revealing that the reaction can be subject to product inhibition. hud.ac.uk Specifically, the amidase activity of Rhodococcus rhodochrous sp. 632 was found to be competitively inhibited by the this compound product. hud.ac.uk To counteract this, a fed-batch reactor is often preferred over a continuous stirred-tank reactor, as it helps to maintain a low concentration of the inhibitory product. hud.ac.uk

For the enzymatic hydrolysis of acrylonitrile, the Michaelis-Menten kinetics are a key consideration. A low Km value indicates a high affinity of the enzyme for the substrate (acrylonitrile), which is desirable for achieving low residual monomer concentrations. google.com A high Ki for the product (this compound) signifies that the enzyme can function effectively even in the presence of high product concentrations. google.com

The following table summarizes key kinetic parameters for related reactions:

| Reaction | Catalyst/System | Key Kinetic/Thermodynamic Parameter | Value |

| Michael Addition of Acrylic Acid | Thermal | Activation Energy | 98.0 kJ mol⁻¹ researchgate.net |

| Esterification of Acrylic Acid with 2-Ethylhexan-1-ol | PK208 (ion-exchange resin) | Enthalpy of Reaction | 34.90 kJmol⁻¹ researchgate.net |

| Esterification of Acrylic Acid with 2-Ethylhexan-1-ol | PK208 (ion-exchange resin) | Entropy of Reaction | 0.12 kJmol⁻¹K⁻¹ researchgate.net |

| Enzymatic Hydrolysis of Acrylonitrile | Nitrilase | Km for Acrylonitrile | < 500 μM google.com |

| Enzymatic Hydrolysis of Acrylonitrile | Nitrilase | Ki for this compound | > 100,000 μM google.com |

Purification Techniques for Research-Grade this compound

Achieving high purity is critical for applications such as polymer synthesis. Several techniques are employed to purify this compound.

Precipitation and Filtration: In the synthesis of acrylate esters, a common method for removing polymeric impurities involves precipitation by treating the crude product with ammonia, followed by filtration. google.com This principle can be applied to this compound solutions to remove unwanted byproducts.

Washing: Subsequent washing steps with water and alkaline solutions can further purify the product by removing residual reactants and catalysts. google.com

Crystallization: For obtaining high-purity crystalline products, crystallization is a powerful technique. This can involve cooling a concentrated solution or using an anti-solvent to induce precipitation of the desired compound. For instance, crude acrylic acid can be purified by crystallization, and a similar principle can be applied to its salts. google.com

Distillation: While this compound itself is a salt and not readily distillable, distillation is a crucial step in purifying the acrylic acid precursor. google.com Removing impurities from the precursor ensures a higher purity of the final salt.

Adsorption: Gas purifiers using adsorption processes can be used to achieve ultra-high purity for precursors like ammonia. entegris.com

The selection and combination of these techniques depend on the initial purity of the crude product and the required specifications for the final research-grade this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Atom Economy: The direct synthesis of this compound from acrylic acid and ammonia exhibits 100% atom economy, as all reactant atoms are incorporated into the final product. The enzymatic hydrolysis of acrylonitrile to this compound also demonstrates high atom economy.

Use of Renewable Feedstocks: While traditionally derived from petrochemical sources, there is growing research into producing acrylic acid from renewable feedstocks like glycerol (B35011) and lactic acid. researchgate.netrsc.org This would make the entire synthesis of this compound more sustainable.

Catalysis: The use of highly efficient and selective catalysts, particularly enzymes, is a cornerstone of green chemistry. rsc.org Enzymatic synthesis of this compound operates under mild conditions (ambient temperature and pressure), reducing energy consumption and minimizing side reactions. hud.ac.uk This avoids the high temperatures and pressures often required in conventional chemical synthesis. hud.ac.uk

Safer Solvents: The use of water as a solvent in many of the synthetic routes for this compound is a key green feature, as water is a benign and environmentally friendly solvent.

Waste Prevention: Enzymatic routes can significantly reduce waste generation compared to chemical methods that may produce byproducts like ammonium sulfate. geniusjournals.org

The enzymatic production of this compound from acrylamide or acrylonitrile is a prime example of applying green chemistry principles to produce a valuable chemical with higher efficiency and reduced environmental impact. hud.ac.uk

Polymerization Dynamics and Poly Ammonium Acrylate Architectures

Radical Polymerization of Ammonium (B1175870) Acrylate (B77674): Initiator Systems and Conditions

Radical polymerization is a common method for synthesizing poly(ammonium acrylate). The choice of initiator and reaction conditions plays a crucial role in determining the final polymer characteristics.

Aqueous solution polymerization is a frequently employed method for producing poly(this compound). In this technique, this compound monomer is dissolved in water, and a water-soluble initiator is added to start the polymerization process.

Commonly used water-soluble radical initiators include potassium persulfate and ammonium persulfate. google.com These can be used alone or as part of a redox initiator system, for example, with a sulfite, to facilitate polymerization at lower temperatures. google.comtandfonline.com One study investigated the copolymerization of acrylamide (B121943) and this compound in concentrated aqueous solutions at 60°C using potassium persulfate as the initiator. researchgate.net Another system utilizes a sodium metabisulfite/ammonium persulfate redox pair for the polymerization of neutralized acrylic acid under atmospheric conditions. tandfonline.com

The concentration of the monomer in the aqueous solution is a key parameter. It is typically maintained between 10% by weight up to the monomer's saturation level, with a preferred range of 20% to 40%. google.com The pH of the polymerization system also influences the reaction; for instance, the polymerization of this compound is often conducted in the presence of ammonium hydroxide. google.com The polymerization temperature is another critical factor, with a preferred range of 20°C to 100°C, and more specifically, 40°C to 80°C. google.com Temperatures below 20°C can lead to a reduced polymerization rate and the formation of water-soluble polymers, while temperatures above 100°C may result in excessive pseudo-crosslinking, which decreases the polymer's absorbency. google.com

The kinetics of aqueous solution polymerization of this compound have been observed to follow first-order kinetics. researchgate.net The addition of a cationic comonomer to acrylamide has been shown to decrease the polymerization rate. researchgate.net

Table 1: Initiator Systems and Conditions for Aqueous Solution Polymerization

| Initiator System | Monomer Concentration | Temperature | pH/Additives | Key Findings |

| Potassium persulfate | Concentrated aqueous solution | 60°C | - | Followed first-order kinetics. researchgate.net |

| Ammonium persulfate/Sodium metabisulfite | - | 20°C (bath) | pH 8.7 | Reaction temperature reached ~60°C. tandfonline.com |

| Potassium persulfate/Ammonium persulfate | ≥ 40% by weight | 20°C - 100°C (preferred 40°C - 80°C) | Degree of neutralization 50-98 mole % | Critical for producing polymers with high salt solution-absorbency. google.com |

| Ammonium persulfate | 10% up to saturation (preferred 20-40%) | - | ≥ 0.1% ammonium hydroxide | Produces high molecular weight flocculant grade polymers. google.com |

Emulsion and suspension polymerization techniques offer alternative routes to synthesize poly(this compound), often resulting in polymers with different physical forms and properties compared to those from solution polymerization.

Inverse Emulsion Polymerization: This technique involves dispersing an aqueous solution of the monomer (this compound) into a continuous oil phase with the aid of a water-in-oil emulsifier. The polymerization is then initiated by either an oil-soluble or a water-soluble initiator. One study details the use of inverse emulsion free radical polymerization to prepare a partially neutralized, cross-linked this compound polymer. ekb.eg The process was optimized by adjusting parameters such as the initial polymerization temperature and the type and dose of initiators. ekb.eg For instance, at an initial temperature of 40°C, polymer emulsions with high conversion and good colloidal stability were produced. ekb.eg A redox initiator system of ammonium persulfate/sodium bisulfite (APS/SBS) was used, with an optimal dose of 350/159.6 ppm leading to high polymer conversion and solid content. ekb.eg

Inverse Suspension Polymerization: In this method, an aqueous monomer solution is suspended as droplets in an alicyclic or aliphatic hydrocarbon solvent. google.com A surfactant with a specific Hydrophile-Lipophile Balance (HLB), typically between 8 and 12, is used to stabilize the suspension. google.com The polymerization is initiated by a water-soluble radical initiator. google.com This process is particularly useful for producing polymers with excellent salt solution-absorbency. google.com The monomer concentration in the aqueous phase is generally at least 40% by weight. google.com The polymerization temperature is preferably maintained between 20°C and 100°C. google.com

Suspension Polymerization: This technique involves suspending monomer droplets in a continuous phase, usually water, with the help of a monomer-soluble radical initiator. googleapis.com This method produces polymer particles (beads) with diameters ranging from approximately 0.1 to 1 mm. googleapis.com One process describes the preparation of infusible, inherently tacky, elastomeric copolymer microspheres through aqueous suspension polymerization, where this compound can be used as an ionic monomer. dpma.de

Controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, provide a pathway to synthesize polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. researchgate.netsigmaaldrich.com

RAFT polymerization of acrylic acid and its derivatives, which would include this compound, can be performed in protic media. researchgate.net Dibenzyl dithiocarbonates and phenoxyxanthates have been identified as suitable RAFT agents for the controlled radical polymerization of acrylic acid in such conditions. researchgate.net The RAFT process allows for the synthesis of high molecular weight poly(acrylic acid) with narrow polydispersity. researchgate.net

In the context of copolymerization, RAFT has been used to polymerize acrylamide with this compound in concentrated aqueous solutions. researchgate.net The resulting polymers exhibited moderately narrow molecular weight distributions, with polydispersity indices between 1.3 and 1.6. researchgate.net This indicates that while control was achieved, it was not perfect. researchgate.net It was also noted that conversion profiles in RAFT polymerizations were lower than in corresponding free-radical polymerizations. researchgate.net

Reverse iodine transfer polymerization (RITP), another CRP technique, has been employed to prepare self-emulsifying acrylate-based emulsions with high solid content (45 wt.%) and high molecular weight (30,000 g·mol⁻¹). mdpi.com This was achieved by copolymerizing acrylate-based monomers with the ammonium salt of methacrylic acid, which acted as a self-emulsifying monomer. mdpi.com

Anionic Polymerization of this compound and Related Systems

Anionic polymerization presents an alternative to free-radical methods for polymerizing acrylate monomers. This technique is particularly suited for vinyl monomers that possess strong electronegative groups, which can stabilize the propagating anionic center. eresearchco.com

A process for the metal-free anionic polymerization of acrylic and methacrylic acid derivatives, including their ammonium salts, has been developed. google.comgoogle.com This method utilizes ammonium salts of resonance-stabilized nitrogen anions as initiators. google.comgoogle.com The polymerization can be carried out at temperatures ranging from -15°C to +75°C, preferably between 20°C and 50°C, often in an aprotic solvent. google.comgoogle.com This approach allows for the controlled anionic polymerization of these monomers at room temperature, yielding polymers with a defined molecular weight and a narrow molecular weight distribution. google.com

The initiator is typically introduced as a solution or suspension, and the monomer is added with stirring. google.com The monomer-to-initiator molar ratio is at least 2:1, and preferably ranges from 5:1 to 1,000:1. google.comgoogle.com As is standard for anionic polymerizations, the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and with the exclusion of moisture. google.comgoogle.com

While anionic polymerization of styrene (B11656) in liquid ammonia (B1221849) using potassium amide is a known example, chain transfer to ammonia can terminate the propagating species, preventing the formation of living polymers. eresearchco.com The use of specific initiators like the ammonium salts of resonance-stabilized nitrogen anions is designed to overcome such limitations and provide better control over the polymerization process. google.comgoogle.com

Polymerization Kinetics and Mechanism of this compound

The kinetics and mechanism of this compound polymerization are fundamental to controlling the reaction and the properties of the resulting polymer.

Studies on the copolymerization of acrylamide and this compound in concentrated aqueous solutions have shown that the polymerization follows first-order kinetics. researchgate.net The addition of the cationic comonomer (this compound) to acrylamide led to a noticeable decrease in the polymerization rate. researchgate.net

In redox-initiated frontal polymerization, systems like ammonium persulfate (APS) have been used. mdpi.com The kinetics of graft polymerization of acrylic acid onto starch using ceric ammonium nitrate (B79036) as a redox initiator have been studied, revealing rate expressions dependent on the concentrations of the monomer, initiator, and starch. ijcce.ac.ir

The termination of the radical chain can occur through bimolecular reactions between two radicals, either by coupling or disproportionation. bas.bg In the case of acrylate polymerization, it has been suggested that termination occurs via a single-base termination reaction. bas.bg

Monomer reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. These ratios, denoted as r1 and r2, dictate the composition and sequence distribution of the resulting copolymer. mdpi.com

For the copolymerization of acrylonitrile (B1666552) with this compound in a H2O/dimethylsulfoxide (DMSO) mixture, the monomer apparent reactivity ratios were determined using the Kelen-Tudos method. researchgate.net It was found that these ratios are influenced by the solvent system. researchgate.net In a water-rich medium (H2O/DMSO > 80/20), the reactivity ratios were similar to those in an aqueous suspension polymerization system. researchgate.net Conversely, in a DMSO-rich medium (DMSO/H2O > 80/20), they resembled those in a solution polymerization system. researchgate.net As the polarity of the solvent increased, the values of both reactivity ratios decreased. researchgate.net The reactivity ratios also tended to approach 1 with an increase in the copolymerization temperature. researchgate.net

In the copolymerization of acrylamide and this compound, the composition of the copolymer was found to be almost independent of the degree of polymerization up to a monomer conversion of 50-70%. researchgate.net

The propagation dynamics in the photopolymerization of tributylmethylammonium (B1194469) acrylate have been shown to be significantly affected by the water content, which influences the monomer's viscosity. usm.edu A higher viscosity is proposed to reduce both the propagation and termination steps. usm.edu

Termination and Transfer Reactions in this compound Polymerization

In the free-radical polymerization of this compound, termination and chain transfer reactions are critical processes that dictate the final molecular weight and structural characteristics of the resulting poly(this compound).

Termination Reactions: The termination of growing polymer chains in acrylate polymerization can occur through two primary mechanisms: combination and disproportionation. researchgate.net In termination by combination, two growing polymer radicals join to form a single, longer polymer chain. researchgate.net In contrast, termination by disproportionation involves the transfer of a hydrogen atom from one radical chain to another, resulting in two "dead" polymer chains, one with a saturated end and the other with an unsaturated end group. mdpi.com The prevalence of each mechanism is influenced by factors such as temperature and the specific type of acrylate monomer. For instance, at lower polymerization temperatures, termination by combination is often the predominant pathway. acs.org As the temperature increases, chain termination rates can also increase, leading to the formation of shorter polymer chains. bio-rad.com

Furthermore, the termination process can be influenced by the viscosity of the polymerization medium. As monomer conversion increases, the system's viscosity rises, which can limit the mobility of large polymer radicals, a phenomenon known as the gel effect. This can lead to a decrease in the termination rate and a subsequent increase in the polymerization rate and molecular weight. upenn.edu

Common chain transfer agents used in acrylate polymerization include mercaptans, such as tert-dodecyl mercaptan (TDM), which are known for their efficiency in controlling molecular weight. nih.gov Hypophosphorous acid and its salts, like sodium hypophosphite, are also utilized, particularly to produce low molecular weight polycarboxylic acids. google.com The effectiveness of a CTA depends on its concentration; increasing the CTA concentration typically leads to a decrease in the polymer's molecular weight. nih.gov

Chain transfer to the monomer or polymer can also occur. upenn.edu Intramolecular chain transfer, or backbiting, can lead to the formation of short-chain branches, while intermolecular chain transfer to a polymer backbone can result in long-chain branching. nih.gov These branching reactions can significantly impact the polymer's architecture and, consequently, its physical and chemical properties.

Influence of Reaction Parameters on Poly(this compound) Molecular Weight and Distribution

The molecular weight and molecular weight distribution of poly(this compound) are significantly influenced by various reaction parameters during its synthesis. Careful control of these parameters is essential for tailoring the polymer's properties for specific applications.

Initiator Concentration: The concentration of the initiator plays a crucial role in determining the molecular weight of the resulting polymer. Generally, an increase in initiator concentration leads to a higher rate of polymerization but a lower molecular weight. researchgate.netpreprints.org This is because a higher initiator concentration generates a larger number of free radicals, leading to the formation of more polymer chains that terminate at shorter lengths. researchgate.netekb.eg Conversely, a lower initiator concentration is necessary for preparing high molecular weight polymers. mdpi.com

Monomer Concentration: The concentration of the monomer also affects the molecular weight. An increase in monomer concentration generally leads to an increase in both the conversion yield and the molecular weight of the polymer. ekb.eg This is attributed to an increased rate of polymerization. ekb.eg

Temperature: The reaction temperature has a complex effect on the polymerization process. Initially, increasing the temperature can lead to a higher molecular weight. However, excessively high temperatures can cause side reactions, such as chain scission, which results in a decrease in molecular weight. mdpi.com For instance, in the synthesis of cationic polyacrylamide, the molecular weight was found to decrease when the temperature was increased to 65 °C due to the imidization of amide groups. mdpi.com High reaction temperatures, often above 120 °C, are sometimes employed to control the polymerization rate in low-solvent formulations, but this can also promote secondary reactions. acs.org

pH of the Polymerization Medium: The pH of the reaction medium can influence both the conversion and the molecular weight of the produced polymer. ekb.eg For the aqueous phase polymerization of acrylonitrile, an optimal pH of 2.25 was found to yield a high conversion rate and a favorable molecular weight. ekb.eg

Stirring Speed: In emulsion or dispersion polymerization, the stirring speed can impact the molecular weight. If the stirring speed is too high, it can lead to a reduction in molecular weight by slowing down the polymerization rate due to insufficient contact time between free radicals and monomer droplets. mdpi.com

The following table summarizes the general influence of key reaction parameters on the molecular weight of poly(this compound) based on findings from related polymer systems.

| Reaction Parameter | Effect on Molecular Weight | Effect on Polymerization Rate |

| Initiator Concentration | Increases | Decreases |

| Monomer Concentration | Increases | Increases |

| Temperature | Increases to an optimum, then decreases | Increases |

| Chain Transfer Agent | Decreases | Generally no significant effect |

This table provides a generalized summary. The specific effects can vary depending on the detailed reaction conditions and the specific type of acrylate polymerization.

Supramolecular Assembly and Self-Organization of Poly(this compound) Chains

Poly(this compound) (PAA) chains, particularly when part of block copolymers or modified with hydrophobic groups, exhibit a strong tendency for supramolecular assembly and self-organization in aqueous solutions. This behavior is driven by a combination of non-covalent interactions, primarily hydrogen bonding and ionic interactions.

Hydrogen Bonding: Hydrogen bonding plays a pivotal role in the self-assembly of PAA-containing polymers. mdpi.com In aqueous media, the carboxylic acid groups of PAA can form hydrogen bonds with other polymer chains or with different segments within the same chain. For instance, in copolymers of acrylic acid and acrylamide, hydrogen bonds can form between the oxygen atom of the carboxyl groups and the proton of the amino fragments. mdpi.com This can lead to the formation of stable hydrogel networks without the need for chemical crosslinkers. mdpi.com The formation of these hydrogen-bonded complexes is often cooperative and can be influenced by factors like pH and the molecular weight of the polymer chains. researchgate.net

Ionic Interactions and Crosslinking: The this compound units in the polymer chain are ionic, which allows for strong electrostatic interactions. These interactions can lead to the formation of ionic crosslinks, significantly influencing the material's properties. For example, in poly(acrylic acid/acrylamide) hydrogels, metal ions can form physical crosslinks with the carboxylate groups, leading to a "double crosslinking" architecture that enhances mechanical strength. rsc.orgresearchgate.net The type of metal ion and its counter-anion can have a distinct effect on the mechanical properties of the resulting hydrogel. rsc.org Furthermore, electrostatic cross-linking can be achieved between poly(this compound) and other polyelectrolytes, such as poly(ionic liquid)s, to form inter-polyelectrolyte complexes. arxiv.org

Hydrophobic Interactions and Self-Assembly: When poly(acrylic acid) is functionalized with hydrophobic side chains, the resulting amphiphilic polymer can self-organize in aqueous solutions to form micelle-like aggregates. mdpi.com The hydrophobic chains tend to cluster together to minimize their contact with water, while the hydrophilic PAA backbone remains exposed to the aqueous environment. The nature of these self-assembled structures is influenced by the concentration of the polymer, the length of the hydrophobic side chains, and the presence of salts. mdpi.comresearchgate.net In dilute solutions, intramolecular pseudo-micelles may be favored, while larger aggregates can form at higher concentrations. researchgate.net

Influence of External Stimuli: The supramolecular assemblies of PAA chains are often responsive to external stimuli such as pH and light. Changes in pH can alter the degree of ionization of the carboxylic acid groups, thereby affecting the balance of hydrogen bonding and electrostatic interactions. mdpi.com This can trigger morphological transitions, such as the rod-to-sphere transition observed in block copolymer assemblies. pnas.org Similarly, the incorporation of photo-responsive moieties, like azobenzene, can allow for the reversible control of supramolecular polymer formation and dissociation using light. rsc.org

Copolymerization Strategies Involving Ammonium Acrylate

Binary Copolymerization with Hydrophilic Monomers (e.g., Acrylamide (B121943), Acrylic Acid)

Binary copolymerization of ammonium (B1175870) acrylate (B77674) with other hydrophilic monomers, such as acrylamide and acrylic acid, is a common strategy to produce water-soluble or water-swellable polymers. These reactions are typically initiated by free-radical polymerization in an aqueous solution. google.comekb.eg

For instance, copolymers of ammonium acrylate and acrylamide can be synthesized in liquid ammonia (B1221849), where the concentration of the comonomers can be adjusted to achieve a desired copolymer composition. google.com The reactivity differences between the monomers influence the final polymer structure, with the resulting copolymers often having at least 50 mol percent of acrylamide units. google.com

When copolymerized with acrylic acid, this compound can form hydrogels. nih.gov The synthesis often involves the partial neutralization of acrylic acid with ammonia to form this compound in situ, followed by radical polymerization. nih.gov The properties of the resulting hydrogels, such as their swelling capacity, are influenced by the ratio of the comonomers.

A study on the copolymerization of 2-acrylamido-2-methylpropane sulfonic acid (AMPS) with acrylamide (AAm) and acrylic acid (AAc) highlights the importance of understanding the polymerization kinetics of the binary components to tailor the properties of the final terpolymer. mdpi.comuwaterloo.ca

| Monomer 1 | Monomer 2 | Polymerization Method | Key Findings |

| This compound | Acrylamide | Solution polymerization in liquid ammonia | Comonomer concentration can be adjusted to control copolymer composition. google.com |

| This compound | Acrylic Acid | Radical polymerization | Forms hydrogels with properties dependent on the comonomer ratio. nih.gov |

| Acrylamide (AAm) | Acrylic Acid (AAc) | Free radical solution polymerization | Swelling properties are affected by pH and polymeric compositions. ekb.eg |

Terpolymerization and Multi-component Systems Incorporating this compound

This compound is also incorporated into more complex terpolymers and multi-component systems to achieve a fine-tuned balance of properties. These systems can combine the attributes of several different monomers.

For example, a terpolymer of acrylic acid, N-isopropyl acrylamide (NIPAM), and a crown-grafted NIPAM has been synthesized, demonstrating the integration of multiple functionalities. researchgate.net In another instance, a complex terpolymer was synthesized from hexyl acrylate, 1,4-butanediol (B3395766) diacrylate, and (2-(acryloyloxy)ethyl)trimethyl ammonium chloride, combining hydrophobicity, flexibility, and a positive charge. ontosight.ai The synthesis of such complex polymers is typically achieved through free-radical polymerization. ontosight.ai

The development of a water-soluble terpolymer based on 2-acrylamido-2-methylpropane sulfonic acid (AMPS), acrylamide (AAm), and acrylic acid (AAc) is another example where understanding the kinetics of the binary pairs is crucial for producing a terpolymer with desired characteristics for applications like enhanced oil recovery. mdpi.comuwaterloo.ca

Graft Copolymerization and Block Copolymer Synthesis using this compound

Graft and block copolymerization are advanced techniques used to create polymers with distinct segments, leading to unique morphologies and properties. This compound and its derivatives can be incorporated into both graft and block copolymer structures.

Graft copolymerization often involves attaching poly(this compound) chains onto a natural polymer backbone, such as cellulose (B213188) or starch. nih.govmdpi.com For instance, a polymer hydrogel was synthesized by grafting poly(this compound-co-acrylic acid) onto water hyacinth cellulose. nih.gov This process utilized a radical polymerization reaction with a cross-linker and an initiator. nih.gov Similarly, the grafting of monomers like methyl acrylate onto cellulose can be initiated by systems like ceric ammonium nitrate (B79036). niscpr.res.inresearchgate.netacs.org

Block copolymers containing acrylate functionalities can be synthesized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. d-nb.info This method allows for the creation of well-defined block copolymers with narrow molecular weight distributions. For example, a diblock copolymer of butyl acrylate and acrylic acid has been synthesized via a two-stage RAFT polymerization. d-nb.info The synthesis of block copolymers can also be achieved through other methods like anionic polymerization. cmu.edu

| Copolymer Type | Monomers/Backbone | Synthesis Method | Key Feature |

| Graft Copolymer | Poly(this compound-co-acrylic acid) on cellulose | Radical polymerization | Creates a hydrogel with a microporous structure. nih.gov |

| Graft Copolymer | Methyl acrylate on Cannabis indica fibre | Ceric ammonium nitrate initiation | Modifies the fiber's swelling behavior. niscpr.res.in |

| Block Copolymer | Butyl acrylate and acrylic acid | RAFT polymerization | Produces narrowly dispersed block copolymers. d-nb.info |

| Block Copolymer | Styrene (B11656) and tert-butyl acrylate | Living anionic block copolymerization | Precursor for creating functional block copolymers. cmu.edu |

Structure-Property Relationships in this compound Copolymers

The relationship between the structure of this compound copolymers and their resulting properties is a critical area of study. By systematically varying the copolymer composition and architecture, researchers can tailor the material's performance for specific applications.

In polymerized ionic liquids based on ammonium-containing monomers, structural modifications have a significant impact on properties like ionic conductivity and glass transition temperature. researchgate.net For instance, acrylate functionalities and shorter side chains on the ammonium group generally lead to higher ionic conductivities. researchgate.net An increase in the side chain length of ammonium-based polymerized ionic liquids has been shown to decrease the glass transition temperature and increase ionic conductivity. researchgate.net

In the context of membranes for electrochemical cells, the crosslinking density and chemical composition of copolymers containing ammonium groups affect ion transport. mdpi.com Higher crosslinking density generally leads to lower ammonium permeability. mdpi.com

The composition of copolymers also dictates their processability. For example, in acrylonitrile (B1666552)/methyl acrylate copolymers, the polymerization temperature affects the copolymer composition and sequence length, which in turn influences their melt processability. researchgate.net

Stimuli-Responsive Copolymers Derived from this compound (e.g., pH-sensitive)

This compound and its derivatives are frequently used to create "smart" polymers that respond to external stimuli, such as changes in pH or temperature. rsc.org The ionic nature of the acrylate group makes it particularly suitable for conferring pH-sensitivity.

Copolymers containing this compound can exhibit pH-dependent swelling or dissolution. google.com For example, hydrogels prepared from 2-hydroxyethyl methacrylate (B99206) (HEMA), acrylic acid (AA), and this compound show reversible swelling changes in response to cycling pH. researchgate.net These hydrogels demonstrate a sharp change in water absorbency with a change in the pH of the swelling medium. researchgate.net

The incorporation of quaternary ammonium groups into acrylate copolymers can also be used to create materials that respond to anions. nih.gov Furthermore, copolymers of N-isopropylacrylamide (NIPAAm) and acrylic acid are both pH and temperature-responsive, undergoing a coil-to-globule transition as these parameters are varied. researchgate.net This dual-responsiveness is highly desirable for applications in areas like controlled drug delivery.

Advanced Characterization of Ammonium Acrylate and Its Polymers

X-ray Diffraction and Scattering Techniques for Crystalline and Amorphous Structures

X-ray techniques are crucial for probing the solid-state structure of poly(ammonium acrylate), distinguishing between ordered crystalline domains and disordered amorphous regions.

Wide-Angle X-ray Scattering (WAXS) / X-ray Diffraction (XRD): WAXS, often referred to as XRD, provides information on the atomic-level ordering within the material. rigaku.com For semi-crystalline polymers, XRD patterns exhibit sharp peaks superimposed on a broad amorphous halo. The positions and intensities of these peaks can be used to identify the crystal structure and calculate the degree of crystallinity. nih.gov Studies on similar polyacrylate systems have shown that the introduction of side chains or copolymerization can significantly affect the crystallinity. researchgate.net For instance, grafting poly(acrylic acid) onto cellulose (B213188) results in a more amorphous structure compared to the original crystalline cellulose. researchgate.net The amorphous nature of many poly(this compound) hydrogels is a key factor in their high swelling capacity. scirp.org

Small-Angle X-ray Scattering (SAXS): SAXS probes larger-scale structures, typically in the range of 1 to 100 nanometers. rigaku.com This technique is ideal for characterizing the morphology of phase-separated systems, such as block copolymers or polymer nanocomposites. In the context of poly(this compound) gels, SAXS can provide information on the network mesh size, the presence of aggregates, or the long-range order of any crystalline domains. acs.org For example, in poly(n-alkyl acrylate) copolymers, SAXS has been used to reveal a reduction in crystallite size compared to homopolymers. researchgate.net

| Technique | Structural Information | Typical Findings for Poly(acrylate) Systems |

| WAXS/XRD | Atomic-level order, crystallinity | Determines crystalline vs. amorphous nature. rigaku.comnih.gov |

| SAXS | Nanoscale structure, long-range order | Characterizes network mesh size and domain spacing. rigaku.comacs.org |

Microscopy Techniques for Morphological Elucidation

Electron microscopy techniques provide direct visualization of the surface and internal morphology of poly(this compound) materials, which is especially important for understanding the structure of hydrogels and composites.

Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging of the internal structure of materials. thermofisher.com To view polymer samples, they must be ultra-thinly sliced. TEM is particularly useful for visualizing the dispersion of nanoparticles in a polymer composite or observing the phase morphology of a polymer blend. scirp.org For core-shell latex particles based on acrylates, TEM can confirm the intended morphology. mdpi.com In studies of hydrogels, TEM can reveal the porous network structure at the nanoscale. uonbi.ac.ke

Scanning Electron Microscopy (SEM): SEM is used to examine the surface topography and morphology of a sample. thermofisher.com It provides a three-dimensional-like image of the surface. For poly(this compound) hydrogels, SEM is widely used to visualize the porous structure of the swollen or dried network. japsonline.comekb.eg The size and interconnectivity of the pores, as observed by SEM, are directly related to the hydrogel's swelling and release properties. The surface of freeze-dried hydrogels often reveals a highly porous, interconnected network. researchgate.net

| Technique | Imaging Focus | Applications for Poly(this compound) |

| TEM | Internal structure, nanoscale morphology | Visualizing nanoparticle dispersion, core-shell structures. thermofisher.comscirp.orguonbi.ac.ke |

| SEM | Surface topography, porous structure | Characterizing hydrogel pore size and interconnectivity. japsonline.comekb.egthermofisher.com |

Rheological Characterization of Ammonium (B1175870) Acrylate (B77674) Solutions and Gels

Rheology is the study of the flow and deformation of matter. For this compound solutions and the resulting polymer gels, rheological measurements are critical for understanding their viscoelastic properties and behavior in various applications.

Viscosity Measurements: The viscosity of this compound monomer solutions can be measured as a function of concentration and temperature. For the resulting poly(this compound) solutions or gels, viscosity is a key parameter. Associating copolymers containing acrylate monomers can exhibit significant thickening properties, with viscosity increasing with polymer concentration. acs.org

Oscillatory Rheology: This technique is used to determine the viscoelastic properties of materials, such as the storage modulus (G') and the loss modulus (G''). For a crosslinked poly(this compound) hydrogel, G' is typically much larger than G'', indicating a solid-like, elastic behavior. csic.es The magnitude of G' is related to the crosslink density of the gel network. csic.es These measurements are crucial for applications where the mechanical strength and stability of the gel are important. The rheological properties can be tuned by varying monomer and initiator concentrations during polymerization. csic.es

| Rheological Parameter | Description | Significance for this compound Polymers |

| Apparent Viscosity | Resistance to flow | Determines processability and thickening efficiency. acs.org |

| Storage Modulus (G') | Elastic component (solid-like behavior) | Indicates gel strength and crosslink density. csic.es |

| Loss Modulus (G'') | Viscous component (liquid-like behavior) | Characterizes energy dissipation within the material. csic.es |

Thermal Analysis Techniques for Polymer Transitions

Thermal analysis techniques are used to study the effect of temperature on the physical and chemical properties of poly(this compound).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. taylorandfrancis.com It is used to determine the thermal stability and decomposition profile of the polymer. nih.gov TGA curves for poly(this compound) would show mass loss steps corresponding to the loss of water, the decomposition of the ammonium salt, and the degradation of the polymer backbone. itast.ir This information is vital for understanding the material's upper service temperature and degradation mechanisms.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. taylorandfrancis.com It is used to detect thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.gov For amorphous polymers like many poly(this compound) hydrogels, the Tg is a key characteristic, representing the transition from a rigid, glassy state to a more flexible, rubbery state. For semi-crystalline acrylate polymers, DSC can quantify the heat of fusion, which is related to the degree of crystallinity. researchgate.net

| Technique | Measurement | Key Information for Poly(this compound) |

| TGA | Mass change vs. Temperature | Thermal stability, decomposition temperatures. nih.govitast.ir |

| DSC | Heat flow vs. Temperature | Glass transition (Tg), melting (Tm), and crystallization events. researchgate.netnih.gov |

Computational and Theoretical Studies on Ammonium Acrylate Systems

Quantum Chemical Calculations of Ammonium (B1175870) Acrylate (B77674) Electronic Structure and Reactivity

Quantum chemical calculations, rooted in quantum mechanics, are employed to determine the electronic wavefunctions of molecules, from which various properties can be derived. northwestern.edu These calculations can elucidate the structure, electronic energy, spectra, and electrical properties of molecules like ammonium acrylate. northwestern.edu Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP) are used to predict molecular and electronic structures. nih.gov For instance, DFT has been used to calculate reaction pathways for radical polymerization in related acrylate systems. escholarship.org Such calculations can predict the energetics of different reaction pathways, helping to understand reactivity. escholarship.org Although specific comprehensive studies on the electronic structure of the simple this compound monomer are not widely detailed in the provided results, the principles of these methods are broadly applied to understand the fundamental properties of organic molecules and their reactivity in polymerization processes. northwestern.eduescholarship.orgepfl.ch

Molecular Dynamics Simulations of this compound Interactions in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. escholarship.org This technique is particularly useful for understanding the interactions of this compound and its polymers in solution.

Classical MD simulations have been performed on ammonium-based acrylate polymerized ionic liquids to investigate ion transport mechanisms. researchgate.netmindat.org These simulations reveal that interactions between the polymer chains and counterions are crucial for properties like ionic conductivity. researchgate.net For example, radial distribution functions calculated from MD simulations show a strong correlation between the anion and the cation in these systems. researchgate.net

Simulations of related polyelectrolytes, such as hydrolyzed polyacrylamide (HPAM), in aqueous solutions show how the polymer chain conformation is affected by interactions with ions in the solution. mdpi.commdpi.com The charged groups on the polymer, analogous to the acrylate group, interact with cations, influencing the polymer's radius of gyration. mdpi.com In simulations of ammonium chloride solutions, it has been shown that the ammonium ion's first hydration shell has a complex structure, and the ion acts as a structure breaker for water. researchgate.net These findings provide a framework for understanding how the ammonium and acrylate ions of the monomer would interact with a solvent like water.

The table below summarizes key parameters and findings from MD simulations of related systems.

| System Simulated | Key Simulation Parameters | Major Findings |

| Ammonium-based acrylate polymerized ionic liquids | Classical MD, various temperatures (e.g., 460 K) | Ion transport is dominated by interchain hopping of anions; longer side chains can improve diffusivity. researchgate.net |

| Hydrolyzed polyacrylamide (HPAM) in saline solution | NPT ensemble, 300 K, 1 bar | Charged acrylate groups influence the polymer's stretch; increased salt concentration decreases the radius of gyration. mdpi.com |

| Ammonium chloride (NH4Cl) in aqueous solution | ST2 model for water, 301 K | The ammonium ion has a complex first hydration shell with an average of eight water molecules. researchgate.net |

Polymerization Reaction Pathway Modeling using Computational Chemistry

Computational chemistry is instrumental in modeling the reaction pathways of polymerization. anii.org.uy For acrylate systems, understanding the mechanism of free-radical polymerization is crucial. acs.orgdrexel.edu Reactive force fields (ReaxFF), a type of force field used in MD simulations, have been specifically developed to model the chemical reactions occurring during polymerization. escholarship.orgnih.gov

The development of a ReaxFF for acrylate polymerization involves training the force field against a set of data from quantum chemistry calculations, typically DFT. escholarship.orgnih.gov This training set includes the energies of reactants, products, and transition states for key reaction steps like initiation and propagation. escholarship.org For example, the reaction pathway of a methyl radical with methyl acrylate has been used as a model system to parameterize the force field. escholarship.org

These computational models can predict activation energies for the propagation steps. For instance, the activation energy for the first propagation step in a model acrylate system was calculated to be approximately 7.81 kcal/mol using MD simulations with a reactive force field, which is in close agreement with the value of 7.16 kcal/mol obtained from DFT calculations. escholarship.org This demonstrates the power of computational modeling to provide quantitative insights into reaction kinetics. escholarship.org

| Reaction Step | Computational Method | Calculated Energy Barrier / Reaction Energy |

| Radical addition to methyl acrylate (Correct pathway) | DFT | Barrier: 3.93 kcal/mol, Energy: -29.80 kcal/mol |

| Radical addition to methyl acrylate (Correct pathway) | ReaxFF | Barrier: 5.22 kcal/mol, Energy: -41.27 kcal/mol |

| Radical addition to ketone group (Incorrect pathway) | DFT | Barrier: 19.38 kcal/mol, Energy: 2.94 kcal/mol |

| Radical addition to ketone group (Incorrect pathway) | ReaxFF | Barrier: 20.74 kcal/mol, Energy: 0.63 kcal/mol |

Data sourced from a study on reactive force field development for acrylate polymerization. escholarship.org

Prediction of Polymer Properties from Computational Models (e.g., ion transport, glass transition, adsorption affinity)

Computational models are increasingly used to predict the macroscopic properties of polymers, which can accelerate materials discovery and design. specialchem.comarxiv.orgmdpi.com

Ion Transport: As discussed in the context of MD simulations, computational models are vital for understanding and predicting ion transport in polymerized ionic liquids based on this compound. researchgate.netfrontiersin.orgnih.gov Simulations can quantify diffusion coefficients and elucidate the mechanism of ion hopping between polymer chains. researchgate.net It has been shown that diffusivity can be improved by engineering the side chains of the polymer, for instance, by using longer linkers and intermediate tail lengths on the cationic group. researchgate.net

Glass Transition Temperature (Tg): The glass transition temperature is a critical property of amorphous polymers. melagraki.com Quantitative structure-property relationship (QSPR) models have been developed to predict the Tg of polyacrylates. melagraki.comresearchgate.netdntb.gov.ua These models correlate structural descriptors of the polymer, which can be calculated computationally, with the experimentally observed Tg. melagraki.comnih.gov For polyacrylates, descriptors have been calculated from motion units of the polymer backbone (e.g., segments of 10 repeating units) and used in multiple linear regression analyses to build predictive models. researchgate.net

Adsorption Affinity: MD simulations can also be used to predict the adsorption behavior of polymers onto surfaces. dntb.gov.ua For example, simulations of poly(acrylic acid) on surfactant-coated surfaces have provided insights into the interactions driving adsorption. dntb.gov.ua These models can help in understanding how poly(this compound) might be used in applications like dispersion stabilization, where adsorption is a key factor.

Development of Force Fields for this compound and its Polymers

The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. escholarship.orgchemrxiv.orgnih.govnih.gov Developing accurate force fields for new molecules like this compound and its polymers is an active area of research.

The process often begins by taking parameters from existing general force fields like OPLS (Optimized Potentials for Liquid Simulations) or CHARMM and refining them. nih.govnih.gov For reactive systems, specialized reactive force fields like ReaxFF are developed. escholarship.orgnih.govresearchgate.net The parameterization process involves fitting the force field parameters to reproduce data from high-level quantum chemical calculations (e.g., DFT) and experimental data. escholarship.orgnih.govnih.gov

For acrylate polymerization, a ReaxFF was developed by training it against DFT calculations of reaction pathways, bond dissociation energies, and molecular structures. escholarship.orgnih.gov A critical aspect of this development was to also train the force field against non-physical reaction pathways to ensure that the model correctly predicts the desired reactivity. escholarship.orgnih.gov For non-reactive simulations of ammonium-containing systems, force fields have been developed by optimizing parameters to reproduce properties of aqueous solutions of ammonium salts, such as density and transport properties. ucm.es These specialized force fields are essential for conducting reliable simulations to predict the properties discussed in the preceding sections. ucm.esresearchgate.net

Applications of Ammonium Acrylate and Its Polymers in Advanced Materials Science

Hydrogel Formation and Swelling Mechanisms

Ammonium (B1175870) acrylate-based hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing and retaining large quantities of water or aqueous solutions without dissolving. mdpi.com The formation of these hydrogels typically involves the free-radical polymerization of ammonium acrylate (B77674) monomers, often in combination with other co-monomers like acrylic acid or acrylamide (B121943), in the presence of a cross-linking agent and an initiator. researchgate.nettandfonline.commdpi.com

The swelling of these hydrogels is a complex process governed by several factors:

Ionic Groups: The presence of carboxylate and ammonium groups on the polymer chains is crucial. In an aqueous environment, these groups can ionize, creating fixed charges within the hydrogel network. tandfonline.com

Osmotic Pressure: The ionization of these functional groups leads to a higher concentration of ions inside the hydrogel compared to the surrounding solution. This difference in ion concentration generates an osmotic pressure that drives water molecules into the network, causing it to swell. tandfonline.com

Electrostatic Repulsion: The negatively charged carboxylate groups along the polymer chains repel each other, leading to the expansion and relaxation of the polymer network, which further facilitates water uptake. tandfonline.com

Cross-linking Density: The degree of cross-linking determines the structural integrity and the maximum swelling capacity of the hydrogel. A higher cross-linking density results in a more rigid structure with a lower swelling capacity, while a lower density allows for greater expansion. mdpi.com

pH Sensitivity: The swelling of ammonium acrylate hydrogels is highly dependent on the pH of the surrounding medium. At higher pH values, the carboxylic acid groups deprotonate to form carboxylate ions, increasing electrostatic repulsion and leading to a higher degree of swelling. researchgate.netekb.eg

Ionic Strength: The swelling capacity of these hydrogels can be influenced by the ionic strength of the external solution. In solutions with high salt concentrations, the osmotic pressure difference between the hydrogel and the solution is reduced, leading to a decrease in swelling. acs.org

The diffusion of water into the hydrogel network is often characterized by a non-Fickian diffusion mechanism, indicating that the transport process is controlled by both the diffusion of the solvent and the relaxation of the polymer chains. researchgate.netresearchgate.net

Table 1: Factors Influencing Hydrogel Swelling

| Factor | Effect on Swelling | Mechanism |

| pH | Increases with increasing pH | Increased ionization of carboxylic acid groups leads to greater electrostatic repulsion and osmotic pressure. researchgate.netekb.eg |

| Ionic Strength | Decreases with increasing ionic strength | Reduced osmotic pressure difference between the hydrogel and the surrounding solution. acs.org |

| Cross-linker Concentration | Decreases with increasing concentration | A more rigid and compact network structure restricts the expansion of the polymer chains. mdpi.com |

| Monomer Concentration | Varies depending on the monomer | Increased concentration of hydrophilic monomers like acrylic acid can enhance swelling. tandfonline.com |

| Temperature | Can increase or decrease swelling | Affects polymer chain mobility and solvent viscosity. aip.org |

Flocculation and Coagulation Mechanisms in Water Treatment

Polymers based on this compound are effective flocculants and coagulants in water treatment processes. Their primary function is to destabilize and agglomerate suspended particles, such as clays, silts, and organic matter, facilitating their removal from water.

The mechanisms by which these polymers work include:

Charge Neutralization: The cationic ammonium groups on the polymer chain can neutralize the negative surface charges of suspended particles. This reduction in electrostatic repulsion allows the particles to come closer together and aggregate.

Polymer Bridging: The long polymer chains can adsorb onto the surfaces of multiple particles simultaneously, forming bridges between them. This bridging action effectively links the particles into larger, more easily settleable flocs.

Inter-particle Adsorption: The functional groups on the polymer can interact with the surface of suspended particles through various mechanisms, including hydrogen bonding and van der Waals forces, leading to adsorption and subsequent flocculation.

The effectiveness of this compound-based polymers as flocculants depends on factors such as their molecular weight, charge density, and the nature of the suspended particles. Higher molecular weight polymers are generally more effective at bridging, while polymers with a higher charge density are more efficient at charge neutralization.

Superabsorbent Polymer Development

This compound is a key monomer in the production of superabsorbent polymers (SAPs), which are materials capable of absorbing and retaining extremely large amounts of liquid relative to their own mass. These SAPs are essentially lightly cross-linked hydrogels with a very high swelling capacity.

The synthesis of this compound-based SAPs typically involves solution or suspension polymerization, where the this compound monomer is polymerized along with a cross-linking agent. The degree of neutralization of the acrylic acid monomer to form this compound is a critical parameter that influences the final properties of the SAP.

The exceptional water-absorbing ability of these polymers stems from the same principles that govern hydrogel swelling: the high concentration of ionic groups (carboxylate and ammonium) within the polymer network creates a strong osmotic potential that draws in and holds water molecules. The cross-linked structure prevents the polymer from dissolving, allowing it to form a stable, swollen gel.

The water absorbency of these SAPs can be influenced by several factors:

Cross-linker Concentration: A lower concentration of the cross-linking agent generally leads to a higher swelling capacity. nih.gov

Initiator Concentration: The concentration of the initiator can affect the molecular weight of the polymer chains and, consequently, the swelling properties. nih.gov

Degree of Neutralization: The ratio of this compound to acrylic acid in the polymer chain impacts the ionic character and, therefore, the water absorbency. nih.gov

Adsorbent Materials for Environmental Remediation (e.g., Ammonium Removal)

Hydrogels and other materials derived from this compound show significant promise as adsorbents for environmental remediation, particularly for the removal of pollutants like ammonium ions from wastewater.

The primary mechanism for ammonium removal by poly(this compound) hydrogels is based on electrostatic interactions. nih.gov The negatively charged carboxylate groups (COO⁻) within the hydrogel network attract and bind the positively charged ammonium ions (NH₄⁺). nih.gov This ion-exchange process effectively removes ammonium from the surrounding solution and concentrates it within the hydrogel.

Research has demonstrated that poly(acrylic acid)-based hydrogels can exhibit high ammonium sorption efficiencies, reaching 80-93% in real sewage. nih.gov The sorption capacity is influenced by factors such as the pH of the solution and the presence of other competing cations. The adsorbed ammonium can often be recovered by washing the hydrogel with a mild acid solution, allowing for the potential regeneration and reuse of the adsorbent material. nih.gov

Applications in Coatings and Adhesives

Polymers and copolymers of this compound are utilized in the formulation of coatings and adhesives. In these applications, they often function as binders, film-formers, and rheology modifiers.

Binders in Coatings: this compound-based latexes can act as binders in water-based paints and coatings. Upon drying, the polymer particles coalesce to form a continuous film that adheres to the substrate and encapsulates the pigments and other components of the coating. The properties of the resulting film, such as its hardness, flexibility, and water resistance, can be tailored by adjusting the polymer composition.

Adhesives: The adhesive properties of this compound polymers stem from their ability to form strong interfacial bonds with various substrates. They are used in pressure-sensitive adhesives, laminating adhesives, and construction adhesives. The presence of polar functional groups, such as carboxyl and amide groups, contributes to their adhesive strength through interactions like hydrogen bonding.

Rheology Modifiers: In both coatings and adhesives, this compound polymers can be used to control the viscosity and flow properties of the formulation. Their ability to thicken aqueous systems makes them valuable for preventing sagging in coatings and controlling the application properties of adhesives.

Advanced Polymer Matrices for Controlled Release Systems

The unique swelling and diffusion properties of this compound hydrogels make them excellent candidates for use as matrices in controlled release systems. These systems are designed to release an active agent, such as a drug or a fertilizer, at a predetermined rate over an extended period.

The mechanism of controlled release from an this compound-based hydrogel involves several steps:

Encapsulation: The active agent is loaded into the hydrogel matrix, either during the polymerization process or by soaking the pre-formed hydrogel in a solution of the agent.

Swelling and Diffusion: When the hydrogel is placed in an aqueous environment, it begins to swell. This swelling opens up the polymer network, creating channels through which the encapsulated agent can diffuse out.

Release Rate Control: The rate of release is governed by the rate of swelling of the hydrogel and the diffusion coefficient of the active agent within the swollen matrix. These factors can be controlled by adjusting the hydrogel's properties, such as its cross-linking density, monomer composition, and the pH of the release medium.

The pH-responsive nature of this compound hydrogels is particularly advantageous for targeted drug delivery. For example, a hydrogel can be designed to swell and release its drug payload preferentially in the slightly alkaline environment of the small intestine, rather than the acidic environment of the stomach.

Enhanced Oil Recovery (EOR) Applications: Rheological Modifiers

In the field of enhanced oil recovery (EOR), polymers based on this compound can be used as rheological modifiers to improve the efficiency of waterflooding operations. Waterflooding is a secondary recovery method where water is injected into an oil reservoir to displace and produce residual oil.

The primary challenge in waterflooding is the unfavorable mobility ratio between the injected water and the oil. Water, being less viscous than oil, tends to "finger" through the reservoir, bypassing large quantities of oil. By adding a rheological modifier like poly(this compound) to the injection water, its viscosity can be significantly increased.

Agricultural Applications: Soil Conditioners and Water Retention Agents

This compound and its polymeric forms, particularly poly(this compound) and its copolymers, are utilized in agriculture primarily as soil conditioners and water retention agents. These superabsorbent hydrogels (SAHs) are three-dimensional, cross-linked polymeric networks capable of absorbing and retaining significant volumes of water and aqueous solutions. nih.govresearchgate.net This property allows them to improve soil structure, enhance water-holding capacity, and promote plant growth, especially in arid or water-stressed environments. researchgate.netmyskinrecipes.com

The fundamental mechanism of these hydrogels involves the hydration of hydrophilic groups within the polymer network upon contact with water, causing the material to swell and store water within its structure. nih.govresearchgate.net This stored water is then slowly released to the surrounding soil, acting as a reservoir for plant roots. The application of these hydrogels can lead to a substantial reduction in the need for irrigation water. google.com

Research has focused on synthesizing and characterizing various hydrogels incorporating this compound for agricultural use. A notable development is the creation of biodegradable hydrogels, which addresses environmental concerns associated with synthetic polymers. One such innovation involves grafting poly(this compound-co-acrylic acid) onto cellulose (B213188) derived from water hyacinth. researchgate.netresearchgate.net This process utilizes acrylic acid partially neutralized with ammonia (B1221849), with N,N'-methylene-bis-acrylamide as a cross-linker and ammonium persulfate as an initiator, to create a polymer hydrogel (PHG). researchgate.netresearchgate.netuonbi.ac.ke

Studies on these cellulose-based hydrogels have demonstrated their significant efficacy in improving soil properties. When amended into the soil, the hydrogel enhances moisture-holding capacity considerably. researchgate.net For instance, research findings indicate that amending soil with 1.5% (by weight) of a water hyacinth cellulose-graft-poly(this compound-co-acrylic acid) copolymer increased the soil's moisture retention from 35% in unamended soil to 68%. researchgate.net These materials are designed to be biodegradable, with degradation by soil microbes leading to the release of ammonium ions (NH₄⁺), which can serve as a nitrogen source for plants. uonbi.ac.ke

Poly(this compound) hydrogels can be applied to agricultural soils through various methods, including spraying. google.com For spray applications, the rigid hydrogel particles are hydrated with a large volume of water (e.g., containing 85-99% water by weight), rendering them deformable enough to pass through spray equipment. google.com This method allows for even distribution and enhanced contact with plants and soil, offering a labor-efficient alternative to traditional soil mixing. google.com These hydrogels can swell to absorb 200 to 600 times their own weight in water. google.com

The effectiveness of acrylate-based superabsorbent polymers is well-documented. While many studies focus on potassium or sodium polyacrylate, the principles of water absorption and retention are similar. scielo.brusda.govwater-ca.org The cross-linked polymer structure allows them to increase the water holding capacity of various soil types, particularly sandy soils, which have poor water retention. mdpi.comnih.gov The application of these polymers can significantly increase the plant available water content (PAWC) and prolong the time before plants reach their wilting point. water-ca.org

Research Findings on Acrylate-Based Soil Conditioners

| Hydrogel Composition | Application Rate | Key Finding | Source(s) |

| Water Hyacinth Cellulose-graft-poly(this compound-co-acrylic acid) | 1.5% (w/w) in soil | Increased soil moisture retention from 35% (control) to 68%. | researchgate.net |

| Poly(this compound) (PAA) Hydrogel | Hydrated to >99% water by weight | Capable of swelling to absorb 200-600 times its weight in water for spray application. | google.com |

| Cross-linked Polyacrylamide (XPAM) | 0.5% (w/w) in silt loam soil | Increased plant available water (PAW) significantly, with benefits lasting for years (mean residence time of 24-29 years). | usda.gov |

| Poly(acrylamide-co-acrylate) | Not specified | Enhances swelling rate up to 60-80% and improves water retention in soil. | nih.gov |

Environmental Dynamics and Degradation Pathways of Ammonium Acrylate Derived Materials

Biodegradation Mechanisms of Poly(ammonium acrylate)

Poly(this compound), a polymer of ammonium (B1175870) acrylate (B77674), belongs to the broader class of polyacrylates. The biodegradation of high-molecular-weight polyacrylates is generally a slow process, with the polymer backbone demonstrating significant resistance to microbial degradation. santos.comoekotoxzentrum.ch In soil environments, polyacrylates are considered persistent, with degradation rates often below 10% per year. oekotoxzentrum.ch Research on poly(acrylic acid) (PAA) superabsorbent polymers (SAPs) in agricultural soil has shown mineralization rates as low as 0.12–0.24% over a six-month period, underscoring their slow degradability under typical environmental conditions. oekotoxzentrum.ch

The biodegradation mechanism for structurally related polymers, such as polyacrylamide (PAM), provides insight into the potential pathways for poly(this compound). The initial step in PAM biodegradation involves the enzymatic deamination of the polymer by microbial amidases, which releases ammonia (B1221849) and forms polyacrylate. researchgate.net The liberated ammonia can then serve as a nitrogen source for the microorganisms. researchgate.net The remaining polyacrylate carbon backbone is considerably more recalcitrant to further biodegradation. researchgate.net